molecular formula C12H19NS B13078381 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13078381
M. Wt: 209.35 g/mol
InChI Key: ALMYULJGMKUVGH-UHFFFAOYSA-N
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Description

4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C12H19NS.

Chemical Reactions Analysis

4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has garnered interest in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may exert effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation . Detailed studies on its molecular interactions and binding affinities are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

When compared to other similar compounds, 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique structural features and chemical properties. Similar compounds include:

    4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Differing by the absence of the propyl group, this compound exhibits distinct reactivity and applications.

    4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine:

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-ethyl-4-propyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-3-7-12(4-2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3

InChI Key

ALMYULJGMKUVGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(CCN1)SC=C2)CC

Origin of Product

United States

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